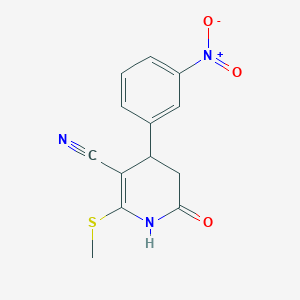
2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research .
準備方法
The synthesis of 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with a suitable pyridine derivative under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the reagents used.
科学的研究の応用
2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
作用機序
The mechanism of action of 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds to 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other pyridinium salts and imidazo[1,5-a]pyridine derivatives. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a nitrophenyl group and a methylthio group, which confer distinct chemical and biological properties .
生物活性
2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS No. 350692-63-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₁N₃O₃S
- Molecular Weight : 289.31 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 538.6 °C
- LogP : 2.19
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound exhibits notable activities that can be categorized into the following areas:
1. Neurotoxicity
One study focused on the neurotoxic potential of tetrahydropyridine derivatives, including this compound. It was found that certain analogs could act as substrates for monoamine oxidase B (MAO-B), which is crucial in the neurotoxic process associated with dopaminergic neuron damage. The study indicated that compounds oxidized by MAO-B exhibited neurotoxic effects in vivo, suggesting a similar risk for this compound .
3. Antitumor Activity
The structure of the compound suggests potential antitumor activity due to its ability to inhibit specific cellular pathways involved in cancer progression. Similar compounds have demonstrated inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines . However, specific studies on this compound are still needed to confirm these effects.
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Oxidative Stress Induction : The compound may induce oxidative stress through MAO-B-mediated pathways, contributing to neurotoxicity.
- Cell Cycle Arrest : Similar compounds have been shown to affect cell cycle regulation in cancer cells.
- Apoptosis Pathways : The activation of apoptotic pathways may be a common mechanism for its antitumor effects.
特性
IUPAC Name |
6-methylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-20-13-11(7-14)10(6-12(17)15-13)8-3-2-4-9(5-8)16(18)19/h2-5,10H,6H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCMYKQFTZWLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














